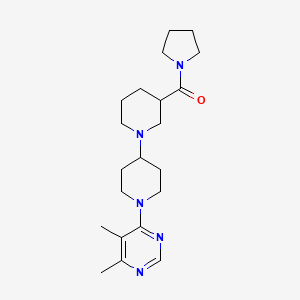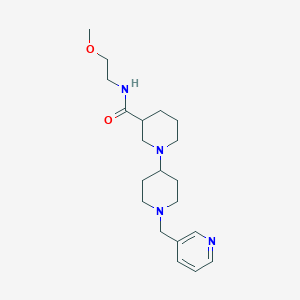![molecular formula C16H14ClN3OS B5367252 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5367252.png)
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole is not fully understood. However, it has been suggested that the compound exerts its antifungal and antibacterial effects by inhibiting the synthesis of ergosterol and peptidoglycan, respectively. In addition, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce changes in various biochemical and physiological processes. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs. In addition, it has been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole in lab experiments is its broad-spectrum activity against various fungi and bacteria. In addition, it has been shown to possess low toxicity in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole. One area of interest is the development of novel formulations that enhance the solubility and bioavailability of the compound. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential targets for its therapeutic applications. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and human clinical trials.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicine and agriculture. The synthesis method of this compound involves the reaction between 4-chlorobenzyl chloride and 2-methoxyphenylhydrazine in the presence of sodium methoxide. The compound exerts its antifungal, antibacterial, and anticancer effects through various mechanisms, and has been shown to induce changes in various biochemical and physiological processes. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to its development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole involves the reaction between 4-chlorobenzyl chloride and 2-methoxyphenylhydrazine in the presence of sodium methoxide. This reaction produces the intermediate 3-(4-chlorobenzyl)-5-(2-methoxyphenyl)-1,2,4-triazole, which is then reacted with sodium sulfide to yield the final product.
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzyl)thio]-5-(2-methoxyphenyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to possess antifungal, antibacterial, and anticancer properties. In addition, it has also been studied for its potential as a neuroprotective agent and for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-21-14-5-3-2-4-13(14)15-18-16(20-19-15)22-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXAUOLNIARIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1,3-benzodioxol-5-yl)-N-[3-(3,5-dimethylisoxazol-4-yl)propyl]nicotinamide](/img/structure/B5367170.png)
![4-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5367175.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5367184.png)

![ethyl 2-(2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5367220.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5367225.png)
![N-pyridin-3-yl-N'-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B5367227.png)

![methyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5367255.png)
![2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B5367258.png)
![ethyl 4-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B5367264.png)

![2'-butyl-1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5367271.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367274.png)